molecular formula C14H21NO3 B056072 3-[(1-Adamantylcarbonyl)amino]propanoic acid CAS No. 21241-42-9

3-[(1-Adamantylcarbonyl)amino]propanoic acid

Cat. No.: B056072
CAS No.: 21241-42-9
M. Wt: 251.32 g/mol
InChI Key: UARMCZINRRNOQP-UHFFFAOYSA-N
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Description

3-[(1-Adamantylcarbonyl)amino]propanoic acid is a synthetic organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.321 g/mol . It features a bulky, lipophilic adamantane group connected to a beta-alanine moiety through a urea linkage. This specific structure, which incorporates the rigid adamantyl cage, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The adamantane group is known for its ability to enhance lipid solubility and metabolic stability when incorporated into larger molecules. Researchers can utilize this compound in the synthesis of more complex molecules, particularly as a building block for developing potential protease inhibitors, receptor antagonists, or other bioactive agents where the adamantyl group can be used to probe hydrophobic binding pockets. The carboxylic acid functional group provides a versatile handle for further conjugation, such as amide bond formation or esterification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARMCZINRRNOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368738
Record name 3-[(1-adamantylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21241-42-9
Record name 3-[(1-adamantylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-[(1-Adamantylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(1-Adamantylcarbonyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with proteins and other biomolecules. The pathways involved in its action are still under investigation, but it is known to affect protein stability and function .

Comparison with Similar Compounds

Key Observations :

  • The adamantane derivative’s higher logP (~3.2) suggests superior membrane permeability compared to polar analogs like 3-((4-hydroxyphenyl)amino)propanoic acid (logP ~1.8) but may suffer from poor aqueous solubility .
  • Halogenated or heterocyclic substituents (e.g., bromothiophene in ) enhance target binding via π-π stacking or covalent interactions but reduce solubility .

Antimicrobial Activity

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit MIC₉₀ values of 4–32 µg/mL against multidrug-resistant ESKAPE pathogens (Staphylococcus aureus, Klebsiella pneumoniae) .
  • Adamantane-containing analogs are unexplored in antimicrobial assays within the provided evidence, though adamantane’s hydrophobicity may hinder uptake in Gram-negative bacteria .

Anticancer Activity

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Compound 20 with a 2-furyl group) show IC₅₀ values of 5–20 µM in breast and colon cancer cell lines via ROS-mediated apoptosis .
  • Adamantane’s bulkiness may sterically hinder interactions with kinase active sites, necessitating structural optimization for anticancer applications .

Antiviral Activity

  • Thiazole-containing derivatives (e.g., P3 in ) inhibit Furin protease (IC₅₀ = 35 µM ), a host enzyme critical for SARS-CoV-2 spike protein activation .
  • No antiviral data exists for the adamantane derivative, though adamantane itself is known for anti-influenza activity via M2 ion channel blockade .

Pharmacokinetic and Toxicity Considerations

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have favorable SwissADME-predicted profiles: High gastrointestinal absorption, low blood-brain barrier penetration, and CYP2D6 inhibition risks .

Biological Activity

3-[(1-Adamantylcarbonyl)amino]propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its adamantane structure, exhibits a range of biological effects that are being explored for therapeutic applications.

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 21241-42-9

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives of adamantane, including this compound, exhibit antimicrobial properties. Studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that certain adamantane derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 1000 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Candida albicans .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was assessed using assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant capacity to scavenge free radicals, suggesting a protective role against oxidative stress .

Cytotoxicity and Cell Proliferation

Cytotoxicity studies were performed using various cell lines (A549, T47D, L929, and HeLa). The results indicated that while some derivatives showed limited cytotoxic effects, the specific compound this compound did not significantly alter cell proliferation at tested concentrations . This suggests a favorable safety profile for potential therapeutic use.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the adamantane moiety contributes to its interaction with cellular targets, potentially modulating pathways involved in inflammation and cellular stress responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other adamantane derivatives:

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity
This compoundModerateHighLow
Adamantane-derived analog AHighModerateModerate
Adamantane-derived analog BLowHighHigh

Case Studies

Several studies have highlighted the potential therapeutic applications of adamantane derivatives:

  • Antiviral Activity : Compounds based on adamantane structures have shown promise in inhibiting viral replication in cell cultures. This includes activity against influenza viruses and other RNA viruses .
  • Anti-inflammatory Effects : Research indicates that certain analogs can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

Q & A

Q. What are the recommended synthetic routes for 3-[(1-Adamantylcarbonyl)amino]propanoic acid, considering steric hindrance from the adamantane group?

The synthesis of adamantane-containing compounds often faces challenges due to the steric bulk of the adamantyl group. A methodological approach involves coupling 1-adamantanecarboxylic acid (CAS 828-51-3) with β-alanine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). To mitigate steric effects, optimized conditions include:

  • Using polar aprotic solvents (DMF or DMSO) to enhance solubility.
  • Elevated temperatures (60–80°C) to overcome kinetic barriers.
  • Catalytic DMAP to accelerate acyl transfer .

Comparative studies of similar adamantane derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) suggest that microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for adamantyl proton signals at δ 1.6–2.1 ppm (multiplet) and the propanoic acid α-proton near δ 3.4–3.8 ppm.
    • ¹³C NMR : The adamantyl carbonyl carbon appears at ~175 ppm, while the carboxylic acid carbon resonates at ~170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 279.1471 (C₁₄H₂₁NO₃⁺) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of adamantane-derived propanoic acids?

Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from:

  • Structural variations : Substituents on the phenyl or adamantyl groups alter target interactions. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show antioxidant activity, while nitro-group substitutions enhance cytotoxicity .
  • Assay conditions : Standardize protocols (e.g., ROS scavenging assays at pH 7.4 vs. tumor cell viability assays at pH 6.5) to ensure comparability.
  • Computational validation : Molecular docking (e.g., with Keap1-Nrf2 or EGFR kinases) identifies structure-activity relationships (SAR) to rationalize divergent results .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

The adamantane group confers high hydrophobicity, necessitating formulation adjustments:

  • Prodrug approaches : Esterify the carboxylic acid to methyl or ethyl esters, which hydrolyze in vivo to the active form .
  • Nanocarriers : Encapsulation in liposomes (e.g., DOPC/cholesterol) improves plasma half-life by 3-fold in rodent models .
  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility up to 10 mM .

Q. How do researchers analyze the mechanistic role of this compound in enzymatic inhibition?

Methodologies include:

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2 or histone deacetylases) using fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Molecular dynamics (MD) simulations : Model interactions between the adamantyl group and hydrophobic enzyme pockets (e.g., COX-2 active site) to predict selectivity .

Key Considerations for Researchers

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Advanced SAR : Introduce halogens or methoxy groups to the adamantane ring to modulate lipophilicity and target engagement .

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